Lipophilicity (LogP): vs. Dibenzyl Analog
The calculated LogP value for 4-amino-3-benzylbutan-2-one hydrochloride is 1.81, as reported by commercial suppliers . In contrast, a structurally related analog with a dibenzylamino group, 4-(dibenzylamino)-2-butanone hydrochloride, exhibits a significantly higher calculated LogP of 4.07 . This difference of 2.26 log units represents a greater than 100-fold difference in partition coefficient, profoundly impacting aqueous solubility and membrane permeability.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 1.81 |
| Comparator Or Baseline | 4-(dibenzylamino)-2-butanone hydrochloride: 4.07 |
| Quantified Difference | Δ LogP = -2.26 |
| Conditions | In silico calculation (method not specified, likely consensus from commercial databases) |
Why This Matters
This substantial difference in lipophilicity dictates that 4-amino-3-benzylbutan-2-one hydrochloride will be considerably more water-soluble and less membrane-permeable than its dibenzyl analog, which is a critical factor for selecting a compound for aqueous-based assays or for achieving desired pharmacokinetic profiles.
